Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid
Overview
Description
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is a non-proteinogenic amino acid derivative It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the hydroxy acid: The hydroxy acid moiety is introduced through a series of reactions, including oxidation and reduction steps.
Coupling reactions: The protected amino acid is coupled with other building blocks to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves optimization of the synthetic route to improve yield and purity. This may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and enantioselective synthesis to ensure the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The Fmoc protecting group can be removed under basic conditions to expose the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: The Fmoc group can be removed using piperidine in a suitable solvent.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of the free amino acid without the Fmoc protecting group.
Scientific Research Applications
Chemistry
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is widely used in peptide synthesis as a building block
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It can be incorporated into peptides to investigate their role in biological processes.
Medicine
In medicinal chemistry, this compound is used in the development of peptide-based drugs. Its incorporation into therapeutic peptides can improve their pharmacokinetic properties and target specificity.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in SPPS allows for the efficient production of high-purity peptides.
Mechanism of Action
The mechanism of action of Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid involves its incorporation into peptides, where it can influence the peptide’s structure and function. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated into a peptide, the Fmoc group can be removed to expose the free amino group, allowing the peptide to interact with its target.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid
- Fmoc-(2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropionic acid
- Fmoc-(2S,3R)-3-methylglutamate
Uniqueness
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is unique due to its specific stereochemistry and the presence of a hydroxy group at the 2-position. This unique structure allows for specific interactions in peptide synthesis and enhances the stability and activity of the resulting peptides.
Properties
IUPAC Name |
(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-13(2)11-19(20(24)21(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-20,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)/t19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHTWMSZVZTEEL-UXHICEINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@@H](C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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